molecular formula C12H10ClNO2 B13721576 Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13721576
M. Wt: 235.66 g/mol
InChI Key: PLLOMFQHCZLICV-UHFFFAOYSA-N
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Description

Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate is an organic compound with a pyrrole ring substituted with a 4-chlorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-methyl-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Contains a pyrazole ring and different substituents.

Uniqueness

Methyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of a pyrrole ring with a 4-chlorophenyl group and a methyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-16-12(15)11-10(6-7-14-11)8-2-4-9(13)5-3-8/h2-7,14H,1H3

InChI Key

PLLOMFQHCZLICV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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